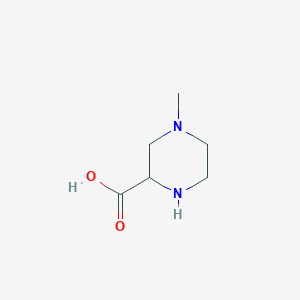

4-Methylpiperazine-2-carboxylic acid

概要

説明

4-Methylpiperazine-2-carboxylic acid is an organic compound with the molecular formula C6H12N2O2. It belongs to the class of piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpiperazine-2-carboxylic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated peptide synthesis techniques, such as the Merrifield solid-phase method. This method simplifies the synthesis process by covalently bonding the growing amino acid chain to small beads of a polymer resin .

化学反応の分析

Types of Reactions: 4-Methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic conditions.

Reduction: LiAlH4 in dry ether.

Substitution: Primary alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted piperazine derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

4-MPCA serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological and cardiovascular disorders. Its structural properties facilitate the development of drugs with improved efficacy and safety profiles.

- Case Study : Research has indicated that derivatives of 4-MPCA exhibit significant activity against various neurological conditions. For instance, compounds derived from 4-MPCA have been tested for their ability to modulate neurotransmitter systems, showing promise in treating anxiety and depression .

Table 1: Pharmacological Activities of 4-MPCA Derivatives

| Compound | Target Condition | Activity (MIC) | Reference |

|---|---|---|---|

| Derivative A | Neurological Disorders | 0.5 µg/mL | |

| Derivative B | Cardiovascular Issues | 1.0 µg/mL | |

| Derivative C | Antimycobacterial Activity | 1.25 µg/mL |

Biochemical Research

Enzyme Interaction Studies

4-MPCA is extensively used in biochemical research to study enzyme interactions and protein synthesis. Its role as a nucleophile allows it to participate in various biochemical reactions, making it valuable for understanding metabolic pathways.

- Case Study : In one study, 4-MPCA was employed to investigate its effects on enzyme kinetics, revealing insights into the mechanisms of action for specific enzymes involved in metabolic disorders .

Polymer Science

Material Development

In polymer science, 4-MPCA is utilized as a building block for synthesizing advanced materials. Its incorporation into polymer formulations enhances properties such as flexibility and durability.

- Application Example : The addition of 4-MPCA into polyurethanes has been shown to improve mechanical properties while maintaining thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

Quality Control Applications

The compound is also employed in analytical chemistry for detecting and quantifying related substances. This application is crucial in pharmaceutical manufacturing for ensuring product quality and compliance with regulatory standards.

- Example Procedure : High-performance liquid chromatography (HPLC) methods utilizing 4-MPCA as a standard have been developed to assess the purity of pharmaceutical products .

Industrial Applications

Chemical Synthesis

Beyond its medicinal uses, 4-MPCA serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules across various industries.

作用機序

The mechanism of action of 4-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various reactions, facilitating the formation of covalent bonds with electrophilic centers . This interaction is crucial in the synthesis of complex organic molecules and pharmaceuticals.

類似化合物との比較

2-Methylpiperazine: Another piperazine derivative with similar structural features.

4-Methylpiperazine-1-carboxylic acid: A closely related compound with a different substitution pattern.

Uniqueness: 4-Methylpiperazine-2-carboxylic acid is unique due to its specific substitution on the piperazine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

生物活性

Overview

4-Methylpiperazine-2-carboxylic acid (4-MPCA) is a piperazine derivative that has garnered attention in various fields of biological and medicinal chemistry. Its structure includes a six-membered piperazine ring with a carboxylic acid functional group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of 4-MPCA, highlighting its mechanisms of action, biochemical properties, and applications in research and medicine.

- Molecular Formula : C₆H₁₂N₂O₂

- Molecular Weight : Approximately 144.17 g/mol

- Structure : Contains a piperazine ring with a methyl group and a carboxylic acid group.

4-MPCA exhibits its biological effects through several mechanisms:

- Interaction with Receptors : As a piperazine derivative, 4-MPCA may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Modulation : The compound has been shown to interact with various enzymes, affecting their activity. For example, it can alter the catalytic efficiency of proteases and other enzymes by binding to their active or allosteric sites.

- Gene Expression : 4-MPCA can influence gene expression by interacting with transcription factors, potentially leading to changes in protein synthesis and cellular responses .

Cellular Effects

The biological activity of 4-MPCA includes:

- Cell Signaling : It modulates key signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Gene Regulation : The compound can affect the phosphorylation status of proteins, altering signal transduction pathways.

- Transport Mechanisms : 4-MPCA is transported across cell membranes via specific transporters, influencing its distribution within cells.

Case Studies

-

Alzheimer’s Disease Research :

- A study investigated the use of piperazine derivatives, including 4-MPCA, as multitarget-directed ligands (MTDLs) for treating Alzheimer’s disease. The findings indicated that certain derivatives showed selective inhibition of acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases .

- Cancer Cell Proliferation :

Pharmaceutical Development

4-MPCA serves as a precursor in the synthesis of various pharmaceuticals aimed at treating neurological and cardiovascular conditions. Its ability to modulate enzyme activity makes it valuable in drug development targeting specific biochemical pathways .

Biochemical Research

The compound is utilized extensively in biochemical studies to investigate enzyme interactions and protein synthesis mechanisms. Its role as a building block in organic synthesis further enhances its utility in creating complex molecules for research purposes .

Polymer Science

In polymer formulations, 4-MPCA is incorporated to improve properties such as flexibility and durability, making it beneficial for advanced material production .

Summary Table of Biological Activities

特性

IUPAC Name |

4-methylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMBMKKMKAFQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423592 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721876-16-0 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 4-Methylpiperazine-2-carboxylic acid in Cola pachycarpa stem extract?

A1: While the abstract itself doesn't delve into the specific properties or potential applications of this compound, its presence as one of the most abundant compounds in the stem extract of Cola pachycarpa is noteworthy. [] This suggests it could contribute to the plant's purported use in traditional medicine, potentially playing a role in the treatment and management of various ailments. Further research is needed to understand the specific biological activity and potential therapeutic benefits of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。